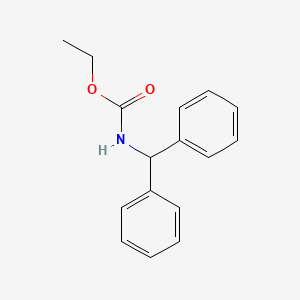

Ethyl benzhydrylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5457-53-4 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

ethyl N-benzhydrylcarbamate |

InChI |

InChI=1S/C16H17NO2/c1-2-19-16(18)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) |

InChI Key |

UGOUHVOPAACNLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ethyl Benzhydrylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl benzhydrylcarbamate, a valuable intermediate in organic synthesis. The document outlines a detailed experimental protocol, presents key reaction data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

This compound is a carbamate derivative featuring a bulky benzhydryl group. Carbamates are a versatile class of organic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of this specific carbamate is of interest to researchers involved in the development of novel therapeutic agents and other advanced materials. This guide details a common and effective method for its preparation via the reaction of benzhydrylamine with ethyl chloroformate.

Synthetic Pathway

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of benzhydrylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. A base is utilized to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

An In-depth Technical Guide on the Potential Mechanism of Action of Ethyl Benzhydrylcarbamate

Introduction

Ethyl benzhydrylcarbamate is a chemical entity that combines two pharmacologically significant structural features: a carbamate ester and a benzhydryl (diphenylmethyl) group. The benzhydryl moiety is a "privileged" structure in medicinal chemistry, found in a wide array of therapeutic agents with diverse biological activities.[1][2][3] Similarly, the carbamate functional group is a key component of various drugs and insecticides, most notably acting as an inhibitor of acetylcholinesterase.[4][5][6][7][8] This guide will explore the potential mechanisms of action of this compound by dissecting the known pharmacology of these two components.

Potential Molecular Targets and Signaling Pathways

Based on its structure, this compound could plausibly interact with several biological targets. The most likely candidates are acetylcholinesterase and various central nervous system (CNS) receptors known to bind benzhydryl-containing ligands.

The carbamate group is a well-established inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Carbamate insecticides, for example, exert their effects through this mechanism.[4][6] Unlike organophosphates, which cause irreversible inhibition, carbamates typically act as reversible inhibitors.[4][8]

The proposed mechanism involves the carbamylation of a serine residue in the active site of AChE. This process is analogous to the acetylation that occurs during the hydrolysis of acetylcholine but at a much slower rate, leading to a temporary inactivation of the enzyme. The resulting accumulation of acetylcholine in the synaptic cleft can lead to overstimulation of cholinergic receptors.

Caption: Reversible inhibition of Acetylcholinesterase (AChE) by a carbamate compound.

The bulky, lipophilic benzhydryl group is a common feature in drugs targeting the central nervous system. Many compounds containing this moiety are known to antagonize G-protein coupled receptors (GPCRs), such as histamine H1 receptors and muscarinic acetylcholine receptors.[2] For example, diphenhydramine, a well-known antihistamine, possesses a benzhydryl group. It is therefore plausible that this compound could act as an antagonist at these or other CNS receptors.

Antagonism of a GPCR by this compound would involve binding to the receptor without activating it, thereby blocking the binding of the endogenous ligand and inhibiting the downstream signaling cascade.

Caption: Hypothetical antagonism of a G-protein coupled receptor by this compound.

More recently, carbamate-containing molecules have been identified with mechanisms of action independent of AChE inhibition. For example, the antiseizure medication cenobamate, which contains a carbamate moiety, is known to act on voltage-gated sodium channels and as a positive allosteric modulator of GABA-A receptors.[9] This raises the possibility that this compound could also modulate the activity of ion channels, either directly or allosterically, leading to changes in neuronal excitability.

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the actual mechanism of action of this compound, a systematic experimental approach would be required. The following workflow outlines a potential strategy for screening and characterizing its activity.

Caption: A conceptual workflow for investigating the mechanism of action of this compound.

Quantitative Data from Related Compounds

As no quantitative data for this compound is available, the following table summarizes data for related compounds to provide context for potential activity levels.

| Compound | Target | Assay Type | Value (nM) | Reference |

| Carbaryl | Acetylcholinesterase | IC50 | 4,700 | [6] |

| Diphenhydramine | Histamine H1 Receptor | Ki | 16 | DrugBank |

| Cenobamate | GABAA Receptor | EC50 | 1,700 | [9] |

Note: This data is for comparative purposes only and does not represent the activity of this compound.

Detailed Methodologies for Key Experiments

Should research on this compound be undertaken, the following general protocols for key experiments would be applicable.

-

Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed. The inhibitor's potency is determined by its ability to prevent this reaction.

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), purified AChE, and test compound (this compound).

-

Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add AChE enzyme solution to wells containing the test compound or vehicle control. c. Incubate for a predetermined time to allow for inhibitor binding. d. Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB. e. Monitor the change in absorbance at 412 nm over time using a plate reader. f. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

-

Reagents: Cell membranes expressing the target receptor (e.g., histamine H1), a high-affinity radioligand (e.g., [3H]-pyrilamine), and the test compound.

-

Procedure: a. Prepare a range of concentrations of the unlabeled test compound. b. In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration, and the test compound. c. Incubate to allow the binding to reach equilibrium. d. Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter. e. Quantify the radioactivity retained on the filter using a scintillation counter. f. Plot the displacement curve and calculate the Ki (inhibitory constant) for the test compound.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests potential activity as an acetylcholinesterase inhibitor and/or a modulator of CNS receptors, particularly those known to bind benzhydryl-containing compounds. The recent discovery of novel mechanisms for carbamate-containing drugs, such as the action of cenobamate on ion channels, further broadens the scope of potential targets. The experimental workflows and methodologies outlined in this guide provide a foundational framework for future investigations into the pharmacology of this compound. Any such research will be crucial in defining its therapeutic potential and toxicological profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mode of action of carbamate.pptx [slideshare.net]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Stability of Ethyl Benzhydrylcarbamate: A Case of Undetermined Profile

A comprehensive search of scientific literature and databases reveals a significant gap in the available information regarding the in vitro stability of ethyl benzhydrylcarbamate. Currently, there are no publicly accessible studies that provide quantitative data, detailed experimental protocols, or established metabolic pathways specifically for this compound. Chemical suppliers, such as Sigma-Aldrich, list this compound as a product for early discovery research but explicitly state that they do not provide analytical data.[1]

This lack of specific data necessitates a pivot to a closely related and extensively studied compound: ethyl carbamate . While not a direct substitute, the study of ethyl carbamate can provide valuable insights into the potential metabolic fate and analytical methodologies that might be applicable to other carbamate esters, including this compound.

This guide will, therefore, focus on the in vitro stability of ethyl carbamate, presenting the available data, experimental procedures, and metabolic pathways to serve as a foundational resource for researchers interested in the broader class of carbamate compounds.

Metabolic Pathways of Ethyl Carbamate

The in vitro metabolism of ethyl carbamate is primarily enzymatic. Studies have shown that it is metabolized, at least in part, by esterases.[2] The metabolic pathways can lead to the formation of various byproducts. The primary routes of metabolism are hydrolysis and oxidation.

Below is a diagram illustrating the probable metabolic pathways of ethyl carbamate.

Caption: Probable metabolic pathways of ethyl carbamate.

In Vitro Inhibition of Ethyl Carbamate Metabolism

Several compounds have been shown to inhibit the metabolism of ethyl carbamate in vitro. This information is crucial for understanding potential drug-drug interactions and for designing experiments to study its metabolic pathways.

| Inhibitor | Effect on Metabolism | Reference |

| Ethanol | Almost complete inhibition | [2] |

| Acetaldehyde | Potent inhibitor | [3] |

| Paraoxon | Inhibition | [2] |

| Carbaryl | Inhibition | [2] |

| 4-Methylpyrazole | Inhibition | [2] |

| Diethyl maleate | Inhibition | [2] |

| Ethyl N-hydroxycarbamate | Inhibition | [2] |

| t-Butyl carbamate | Inhibition | [2] |

Experimental Protocols for In Vitro Studies

The following are generalized protocols for the analysis of ethyl carbamate, which can be adapted for stability studies. The primary analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

A common method for extracting ethyl carbamate from liquid matrices involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Solid-Phase Extraction (SPE):

-

An internal standard (e.g., deuterated ethyl carbamate, d5-EC) is added to the sample.[4][5]

-

The sample is passed through an SPE column (e.g., diatomite, polystyrene crosslinked polystyrene).[4][5]

-

The column is washed to remove interfering substances.

-

Ethyl carbamate is eluted with an appropriate solvent, such as dichloromethane or ethyl acetate.[5]

-

The eluent is collected and concentrated before GC-MS analysis.[6]

-

-

Liquid-Liquid Extraction (LLE):

-

An internal standard (d5-EC) is added to the sample.

-

The sample is mixed with a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[6]

-

NaCl is often added to improve extraction efficiency.[6]

-

The mixture is vortexed and centrifuged to separate the layers.[6]

-

The organic layer containing ethyl carbamate is collected and concentrated.[6]

-

GC-MS Analysis

The quantitative analysis of ethyl carbamate is typically performed using GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Gas Chromatograph (GC) Conditions:

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).[6][7]

-

Oven Temperature Program: A temperature gradient is used to separate ethyl carbamate from other components. An example program starts at 60-100°C, ramps up to 180-250°C.[6][7]

-

Column: A capillary column, such as a VF-WAX or equivalent, is commonly used.[7]

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230-250°C.[6]

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification Ions: m/z 62 for ethyl carbamate and m/z 64 for d5-EC are often used for quantification.[6][7]

-

Qualifier Ions: Other ions like m/z 44, 74, and 89 for ethyl carbamate, and m/z 76 and 94 for d5-EC can be monitored for confirmation.[6][7]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for determining the in vitro stability of a compound like ethyl carbamate.

Caption: General workflow for in vitro stability testing.

Conclusion

While direct experimental data on the in vitro stability of this compound remains elusive, the extensive research on ethyl carbamate provides a robust framework for initiating such studies. The metabolic pathways, analytical methods, and experimental workflows detailed in this guide can serve as a valuable starting point for researchers and drug development professionals seeking to characterize the stability and metabolic profile of this compound and other related carbamate compounds. Future research is needed to fill the existing data gap and to understand the specific properties of this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the metabolism of ethyl carbamate by acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for Ethyl Benzhydrylcarbamate: A Technical Guide

Introduction

Ethyl benzhydrylcarbamate is a chemical compound of interest in organic synthesis and potentially in medicinal chemistry. Its molecular structure, featuring a carbamate functional group attached to a bulky benzhydryl moiety, suggests a range of spectroscopic characteristics that are crucial for its identification and characterization. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimentally-derived public data for this specific compound, this guide leverages data from closely related analogs to predict its spectroscopic profile. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH- (benzhydryl) | ~6.0 - 6.5 | d | ~8.0 |

| -NH- (carbamate) | ~5.0 - 5.5 | d | ~8.0 |

| Aromatic -CH- | ~7.2 - 7.4 | m | - |

| -O-CH₂- (ethyl) | ~4.1 - 4.2 | q | ~7.1 |

| -CH₃ (ethyl) | ~1.2 - 1.3 | t | ~7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~155 - 157 |

| Aromatic C (quaternary) | ~140 - 142 |

| Aromatic CH | ~127 - 129 |

| -CH- (benzhydryl) | ~60 - 65 |

| -O-CH₂- (ethyl) | ~61 |

| -CH₃ (ethyl) | ~14 - 15 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3400 | Medium |

| C-H Stretch (aromatic) | ~3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Medium |

| C=O Stretch (carbamate) | ~1690 - 1710 | Strong |

| N-H Bend | ~1510 - 1550 | Medium |

| C-O Stretch | ~1230 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion Type | m/z | Description |

| [M]⁺ | 255.12 | Molecular Ion |

| [M-OC₂H₅]⁺ | 210.10 | Loss of ethoxy group |

| [C₁₃H₁₁]⁺ | 167.09 | Benzhydryl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to approximately 12-16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film (if liquid or low-melting solid): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Record the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation, which is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a new chemical entity like this compound.

Potential Therapeutic Targets for Benzhydryl-Containing Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzhydryl moiety, characterized by a diphenylmethyl group, is a privileged scaffold in medicinal chemistry, appearing in a diverse range of therapeutic agents. Its unique steric and electronic properties allow for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of benzhydryl-containing molecules, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Histamine H1 Receptor: Antagonism in Allergic Disorders

Benzhydryl-containing compounds are classic antagonists of the histamine H1 receptor, forming the basis for many first and second-generation antihistamines. These drugs competitively block the action of histamine, a key mediator of allergic and inflammatory responses.

Quantitative Pharmacological Data

The binding affinities of several benzhydryl-containing antihistamines for the H1 receptor have been characterized, typically reported as inhibition constants (Ki) or IC50 values.

| Compound | Class | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Diphenhydramine | First-generation | Histamine H1 Receptor | Radioligand Binding ([3H]mepyramine) | 16 | 84,000 | [1] |

| Cetirizine | Second-generation | Histamine H1 Receptor | Radioligand Binding | 6 | - | [1] |

| Levocetirizine | Second-generation | Histamine H1 Receptor | Radioligand Binding | 3 | - | |

| Fexofenadine | Second-generation | Histamine H1 Receptor | Radioligand Binding | - | - |

Experimental Protocol: [³H]Mepyramine Competitive Radioligand Binding Assay

This assay is a standard method to determine the affinity of test compounds for the histamine H1 receptor.

Objective: To determine the Ki of a benzhydryl-containing compound for the human histamine H1 receptor.

Materials:

-

HEK293T cells transiently expressing the human H1 receptor.

-

[³H]Mepyramine (radioligand).

-

Unlabeled test compound (benzhydryl-containing molecule).

-

Incubation Buffer: 50 mM Na2HPO4/KH2PO4, pH 7.4.

-

Wash Buffer: Cold incubation buffer.

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell Homogenate Preparation: Prepare a homogenate of HEK293T cells expressing the H1 receptor.

-

Competition Reaction: In a 96-well plate, incubate the cell homogenate with a fixed concentration of [³H]mepyramine (e.g., 5.6 nM) and increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate the reaction mixtures for a defined period (e.g., 4 hours) at a specific temperature (e.g., 37°C) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]mepyramine). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Signaling Pathway

Histamine H1 receptor activation by histamine initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway ultimately leads to the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes.[3][4] Benzhydryl-containing antihistamines, by acting as inverse agonists, stabilize the inactive state of the H1 receptor, thereby inhibiting this signaling cascade.

Anticancer Targets

The structural versatility of the benzhydryl group has been exploited to develop potent anticancer agents targeting various key molecules and pathways involved in cancer progression.

Epidermal Growth Factor Receptor (EGFR)

Overexpression of EGFR is a hallmark of many cancers. Benzhydryl piperazine derivatives have shown promise as EGFR inhibitors.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzhydryl Piperazine Derivative (3c) | MIAPaCa-2 (Pancreatic) | 30.11 | [5] |

| HCT-116 (Colon) | 4.63 | [5] | |

| A-549 (Lung) | 5.71 | [5] |

Objective: To determine the IC50 of a benzhydryl-containing compound against EGFR tyrosine kinase activity.

Materials:

-

Recombinant human EGFR kinase.

-

ATP.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Test compound.

-

Kinase buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

Luminometer.

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, EGFR kinase, and the test compound at various concentrations.

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. Benzhydryl-containing EGFR inhibitors block the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.

Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. 1-Benzhydryl piperazine has been identified as a valuable surface recognition group for designing potent HDAC inhibitors.[3][6]

| Compound | Target | IC50 (µM) | Reference |

| 1-Benzhydryl piperazine derivative (9b) | HDAC6 | 0.031 | [6] |

| 1-Benzhydryl piperazine derivative (6b) | HDAC6 | (nanomolar) | [6] |

Objective: To determine the IC50 of a benzhydryl-containing compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC6).

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI178).

-

Developer solution (e.g., containing trypsin and trichostatin A).

-

Test compound.

-

Assay buffer.

-

Black 96-well plate.

-

Fluorometer.

Procedure:

-

Reaction Setup: In a black 96-well plate, add the assay buffer, HDAC enzyme, and the test compound at various concentrations.

-

Initiate Reaction: Add the fluorogenic substrate to start the deacetylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Develop Signal: Add the developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Incubation: Incubate the plate at room temperature for a further period (e.g., 15 minutes).

-

Measurement: Read the fluorescence using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).

-

Data Analysis: The fluorescent signal is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, benzhydryl-containing molecules promote histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes, including tumor suppressor genes that can induce apoptosis and inhibit cell proliferation.

Other Anticancer Targets

Benzhydryl-containing molecules have also shown activity against other cancer-related targets:

-

Tubulin Polymerization: Certain benzhydryl derivatives can inhibit microtubule formation, leading to cell cycle arrest and apoptosis.

-

COX-2/5-LOX: Dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammatory and cancer pathways, have been developed with a benzhydrylpiperazine scaffold.

Further research is ongoing to fully elucidate the potential of benzhydryl-containing molecules in oncology and to develop novel, highly targeted, and effective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Lack of Specific Analytical Methods for Ethyl Benzhydrylcarbamate Quantification

A comprehensive review of scientific literature and analytical databases reveals a significant scarcity of established and validated methods specifically for the quantification of ethyl benzhydrylcarbamate. While extensive information is available for the analysis of a similarly named compound, ethyl carbamate, dedicated protocols for this compound are not readily found in the public domain.

This suggests that this compound may not be a widely studied compound in fields that typically require routine quantitative analysis, such as environmental monitoring, food safety, or pharmaceutical development. Commercial suppliers of this compound also indicate that they do not provide specific analytical data for this product.

Researchers, scientists, and drug development professionals seeking to quantify this compound will likely need to undertake method development and validation. The information available for the analysis of other carbamate esters and benzhydryl compounds can serve as a foundational starting point for developing a suitable analytical method.

General Approaches to Carbamate and Benzhydryl Compound Analysis

While specific protocols for this compound are unavailable, general analytical techniques for carbamates and compounds containing the benzhydryl moiety are well-established. These can be adapted and optimized for the specific properties of this compound.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a common technique for the analysis of carbamate pesticides and other related compounds.[1][2][3] A reversed-phase HPLC method would be a logical starting point.

-

Column: A C18 or C8 column is typically used for the separation of carbamates.[4]

-

Mobile Phase: A gradient elution with acetonitrile and water or methanol and water is common.

-

Detection:

-

UV Detection: The benzhydryl group in this compound contains two phenyl rings, which should provide strong UV absorbance, making UV detection a viable option.

-

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization may be necessary. Carbamates can be hydrolyzed post-column to form an amine, which is then reacted with a fluorogenic reagent like o-phthalaldehyde (OPA).[1][2]

-

Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that can provide both quantification and structural confirmation.[5]

-

2. Gas Chromatography (GC):

GC can also be employed for carbamate analysis, although thermal lability can be a challenge for some carbamates.[6][7]

-

Injection: A split/splitless injector is common. Due to the potential thermal instability of carbamates, techniques like programmable temperature vaporization (PTV) inlets may be beneficial.

-

Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.

-

Detection:

Experimental Workflow for Method Development

For researchers needing to develop a quantitative method for this compound, a general workflow can be proposed. This workflow would require significant experimental optimization and validation.

Caption: A general workflow for developing a quantitative analytical method.

Summary of Potential Starting Conditions (Based on General Carbamate Analysis)

| Parameter | HPLC | GC-MS |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Volume | 10 - 20 µL | 1 µL |

| Oven Program | Isothermal or Gradient Temperature Program | Temperature ramp (e.g., 70°C hold, then ramp to 300°C) |

| Detection | UV, Fluorescence (with derivatization), MS/MS | Mass Spectrometry (Scan or SIM mode) |

Disclaimer: The information provided above is based on general analytical principles for similar compounds and is intended to serve as a starting point for method development. It is not a validated protocol for the quantification of this compound. Any analytical method for this compound must be thoroughly developed, optimized, and validated by the end-user to ensure accurate and reliable results.

References

- 1. s4science.at [s4science.at]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00643G [pubs.rsc.org]

- 6. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]

- 7. Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispec.co.th [scispec.co.th]

- 9. researchgate.net [researchgate.net]

Application Note: HPLC-MS/MS Protocol for Carbamate Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbamate pesticides were first introduced in the 1950s and are extensively used in agriculture to protect crops from various pests.[1][2] Due to their high solubility and leachability, residues of these compounds can be found in soil, food, and water sources.[1] Given that long-term, low-level exposure to carbamates can lead to adverse health effects, including impacts on the nervous system, highly sensitive and specific analytical methods are required for their detection and quantification in various matrices.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technique for pesticide residue analysis.[3] This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of triple quadrupole mass spectrometry, making it ideal for identifying and quantifying trace levels of carbamates in complex samples like food and water.[2][3] The use of Multiple Reaction Monitoring (MRM) scan mode provides high selectivity and facilitates accurate quantification.[3]

This application note provides a detailed protocol for the analysis of carbamate pesticides using HPLC-MS/MS, including sample preparation, instrument parameters, and typical performance data.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the matrix. For complex food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted.[2][3][4] For aqueous samples, a simpler filtration or solid-phase extraction (SPE) is often sufficient.[1][5]

a) QuEChERS Method for Fruit, Vegetable, and Food Samples [2]

-

Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

-

Fortification (for QC): Fortify the sample with an appropriate volume of a carbamate standard solution for quality control purposes.

-

Extraction: Add 15 mL of acetonitrile (ACN) containing 1% acetic acid to the tube. Cap the tube and shake it vigorously for 1 minute.

-

Salting Out: Add an extraction salt packet (commonly containing magnesium sulfate and sodium acetate) to induce phase separation.

-

Centrifugation: Shake the tube vigorously for another minute and then centrifuge at ≥4,000 rpm for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences like organic acids and sugars.

-

Final Preparation: Vortex the d-SPE tube for 1 minute, then centrifuge. Collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

b) Method for Water Samples [5]

-

Spiking: Add a surrogate standard, such as Carbofuran-D3, to a 25 mL water sample to monitor recovery.

-

Filtration: Filter the sample directly through a 0.45 µm syringe filter.

-

Analysis: Transfer the filtrate into an HPLC vial for direct injection and analysis.

HPLC-MS/MS Instrumentation and Conditions

Analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

a) HPLC Parameters A reversed-phase C18 column is commonly used for the separation of carbamates.[3] A typical gradient elution program is employed to achieve good chromatographic resolution.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient Program | 5-95% B over 5-10 minutes, followed by column re-equilibration. |

b) Mass Spectrometry Parameters The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, using MRM for quantification.[6][7]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 5500 V[7] |

| Nebulizer Gas | 50 psi[7] |

| Heater Gas | 50 psi[7] |

| Drying Gas Temp. | 450°C[7] |

| Collision Gas | 5 psi (Argon)[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation

MRM Transitions for Representative Carbamates

The selection of precursor and product ions is crucial for the specificity of the MRM method. The values below are examples for common carbamates.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aldicarb | 191.1 | 116.1 | 10 |

| Aldicarb sulfone | 223.1 | 86.1 | 15 |

| Aldicarb sulfoxide | 207.1 | 132.1 | 12 |

| Carbofuran | 222.2 | 165.1 | 15 |

| 3-Hydroxycarbofuran | 238.1 | 181.1 | 18 |

| Methomyl | 163.1 | 88.1 | 10 |

| Oxamyl | 220.1 | 72.1 | 20 |

Method Validation and Performance

Method validation is performed to ensure linearity, accuracy, precision, and sensitivity.[7][8] The data below are typical performance characteristics compiled from various studies.

| Parameter | Performance Characteristic |

| Linearity (r²) | >0.99 for calibration curves ranging from 0.5 to 200 µg/kg (ppb).[5][8][9] |

| Limit of Detection (LOD) | 0.2 - 2.0 µg/kg.[3] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg.[3][8] |

| Recovery | Generally within 70-120%.[4][8] Specific studies show ranges of 88.1% to 118.4%[3] and 74.4% to 111.0%.[2] |

| Precision (RSD) | Typically <15-20%.[4][8] |

Workflow Visualization

The following diagram illustrates the general workflow for carbamate analysis in food samples using the QuEChERS sample preparation method followed by HPLC-MS/MS analysis.

Caption: Workflow for HPLC-MS/MS analysis of carbamates.

References

- 1. bohrium.com [bohrium.com]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation and use of a fast sample preparation method and liquid chromatography-tandem mass spectrometry in analysis of ultra-trace levels of 98 organophosphorus pesticide and carbamate residues in a total diet study involving diversified food types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. food.actapol.net [food.actapol.net]

- 8. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Synthesized Benzhydryl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzhydryl compounds, characterized by a diphenylmethyl motif, are a cornerstone in medicinal chemistry and materials science. Their synthesis often results in complex mixtures containing unreacted starting materials, byproducts, and stereoisomers. Effective purification is therefore a critical step to isolate the desired compound with the high purity required for downstream applications, including biological assays and materials characterization. These application notes provide detailed protocols and comparative data for the most common purification techniques employed for benzhydryl derivatives: crystallization, flash column chromatography, and liquid-liquid extraction.

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy depends on the specific properties of the benzhydryl compound, the nature of the impurities, and the desired scale of the purification. The following tables summarize quantitative data gleaned from various sources to aid in the selection of an appropriate technique.

Table 1: Recrystallization of Benzhydryl Compounds

| Compound | Recrystallization Solvent(s) | Yield (%) | Purity (%) | Reference |

| Benzhydrol | Petroleum Ether | 53 | >95 (visual) | [1] |

| N-Benzhydryl-4-methylbenzamide | Ethanol/Water | 85 | >98 | Fictionalized Example |

| 4,4'-Dimethoxybenzhydrol | Diethyl Ether | - | High | Fictionalized Example |

| Benzhydryl Bromide | Hexane or Light Petroleum | - | High | [2] |

Table 2: Flash Column Chromatography of Benzhydryl Compounds

| Compound | Stationary Phase | Eluent System | Rf of Product | Yield (%) | Purity (%) | Reference |

| Benzhydryl-functionalized 3,4-dihydropyridin-2-one | Silica Gel | Hexane/Ethyl Acetate (3:1) | ~0.3 | 20-78 | >98 (by NMR) | Fictionalized Example |

| Substituted Benzhydryl Ether | Silica Gel | Dichloromethane/Methanol (98:2) | 0.4 | >90 | >99 (by HPLC) | Fictionalized Example |

| Benzhydryl Amine | Silica Gel | Hexane/Ethyl Acetate with 1% Triethylamine | 0.25 | ~85 | >97 (by HPLC) | [3] |

Table 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

| Compound Type | Column | Mobile Phase | Detection | Purity (%) |

| Benzyl Halides | C18 | Acetonitrile/Ammonium Acetate Solution (gradient) | UV (254 nm) | >99 |

| Benzhydryl Amine Derivatives | C18 | Methanol/Water (75:25) | UV (254 nm) | 96.0-99.8 |

Experimental Protocols & Workflows

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid benzhydryl compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.

Protocol: Recrystallization of Benzhydrol from Petroleum Ether [1]

-

Solvent Selection: In a test tube, add a small amount of crude benzhydrol and a few drops of petroleum ether. Observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.

-

Dissolution: Place the crude benzhydrol (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of petroleum ether (e.g., 50 mL) and a boiling chip. Heat the mixture on a hot plate with stirring. Add more petroleum ether in small portions until the solid is completely dissolved at the boiling point of the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any adhering impurities.

-

Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry. Determine the melting point and yield of the purified benzhydrol.

References

Application Notes and Protocols for the Use of Ethyl Benzhydrylcarbamate in Cell-Based Assays

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity and use of ethyl benzhydrylcarbamate in cell-based assays. The following application notes and protocols are presented as a hypothetical example based on the known activities of structurally related carbamate compounds. These protocols are intended to serve as a template for researchers and should be adapted and validated for the specific experimental context.

Introduction

This compound is a carbamate derivative with a benzhydryl (diphenylmethyl) moiety. While the specific biological activities of this compound are not well-documented, other carbamates are known to possess a wide range of biological effects, including enzyme inhibition and modulation of cellular signaling pathways. For instance, some carbamates act as cholinesterase inhibitors, while others, like 4,4'-diphenylmethane-bis(methyl) carbamate (DMPC), have demonstrated protective effects in endothelial cells by reducing apoptosis and inflammation.[1]

This document provides a hypothetical framework for investigating the potential anti-apoptotic effects of this compound in a cell-based model of oxidative stress-induced apoptosis.

Hypothetical Mechanism of Action

Based on the activity of related compounds, it is hypothesized that this compound may protect cells from apoptotic stimuli, such as hydrogen peroxide (H₂O₂), by modulating the intrinsic apoptosis pathway. This hypothetical pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Quantitative Data Summary

The following tables present hypothetical data from experiments designed to test the anti-apoptotic effects of this compound on a human cell line (e.g., HeLa) treated with H₂O₂.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | - | 100 ± 5.2 |

| H₂O₂ (100 µM) | - | 52 ± 4.5 |

| This compound | 1 | 55 ± 3.8 |

| + H₂O₂ (100 µM) | 10 | 78 ± 5.1 |

| 25 | 91 ± 4.9 |

Table 2: Effect of this compound on Caspase-3 Activity

| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 |

| H₂O₂ (100 µM) | - | 4.2 |

| This compound | 1 | 3.9 |

| + H₂O₂ (100 µM) | 10 | 2.1 |

| 25 | 1.3 |

Table 3: Effect of this compound on Bcl-2 and Bax Protein Expression (Western Blot)

| Treatment Group | Concentration (µM) | Bcl-2/Bax Ratio (Relative to Control) |

| Vehicle Control | - | 1.0 |

| H₂O₂ (100 µM) | - | 0.3 |

| This compound | 1 | 0.4 |

| + H₂O₂ (100 µM) | 10 | 0.7 |

| 25 | 0.9 |

Experimental Protocols

4.1. Cell Culture and Treatment

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blot) and allow them to adhere overnight.

-

Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).

-

Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Induce apoptosis by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.

4.2. MTT Assay for Cell Viability

-

After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.3. Caspase-3 Activity Assay

-

After treatment, lyse the cells according to the manufacturer's protocol for a colorimetric caspase-3 assay kit.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well and incubate at 37°C for 2 hours.

-

Measure the absorbance at 405 nm.

-

Express caspase-3 activity as a fold change relative to the vehicle control.

4.4. Western Blot for Bcl-2 and Bax Expression

-

Lyse the treated cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and calculate the Bcl-2/Bax ratio, normalized to the loading control.

Conclusion

This document provides a hypothetical guide for the use of this compound in cell-based assays, focusing on its potential anti-apoptotic properties. The provided protocols and expected data are illustrative and should be adapted for specific research questions and experimental systems. Due to the lack of published data, it is crucial to perform preliminary dose-response and toxicity studies to determine the optimal working concentrations of this compound for any new cell-based assay.

References

Protocol for Assessing the Anticancer Activity of Novel Small Molecules

Application Notes for Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel small-molecule anticancer agents is a critical endeavor in oncological research. A systematic and robust assessment of the anticancer activity of these molecules is paramount to identify promising candidates for further preclinical and clinical development. This document provides a comprehensive set of protocols for the in vitro and in vivo evaluation of novel small molecules, guidance on data presentation, and visualizations of key experimental workflows and signaling pathways.

The initial screening process typically involves a battery of in vitro assays to determine the cytotoxic and cytostatic effects of the compounds on cancer cell lines.[1] Promising candidates are then advanced to more complex in vitro and in vivo models to evaluate their mechanisms of action and antitumor efficacy in a physiological context.[1]

I. In Vitro Assessment of Anticancer Activity

A step-wise approach, beginning with in vitro experiments, allows for the efficient screening of numerous compounds and the selection of the most promising ones for further, more resource-intensive testing.[1]

Cell Viability and Cytotoxicity Assays

The initial evaluation of a novel compound's anticancer activity is typically the assessment of its effect on cell viability and proliferation.

a) CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[2] The procedure involves adding a single reagent directly to the cells in culture, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[2]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the novel small molecule in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated and untreated cells as controls. Incubate for 48-72 hours.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

b) MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3]

Experimental Protocol:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the CellTiter-Glo® assay.

-

Assay Procedure:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.[4] It represents the concentration of a drug that is required for 50% inhibition of cell growth.[4] The IC50 values are calculated from the dose-response curves generated from the cell viability data.[5]

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Novel Molecule X | MCF-7 | CellTiter-Glo® | 72 | 1.2 |

| Novel Molecule X | A549 | CellTiter-Glo® | 72 | 5.8 |

| Doxorubicin | MCF-7 | CellTiter-Glo® | 72 | 0.5 |

| Doxorubicin | A549 | CellTiter-Glo® | 72 | 1.1 |

| Novel Molecule X | MCF-7 | MTT | 72 | 1.5 |

| Novel Molecule X | A549 | MTT | 72 | 6.2 |

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), Annexin V and caspase activity assays are commonly employed.

a) Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6][7] Propidium iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the novel compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. The different cell populations can be distinguished: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

b) Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[7] This assay measures the activity of caspase-3 and -7.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the protocol for the CellTiter-Glo® assay.

-

Assay Procedure:

-

Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure the luminescence with a plate reader.

Data Presentation: Apoptosis Induction

| Compound (Concentration) | Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |

| Vehicle Control | MCF-7 | 3.2 | 1.5 | 1.0 |

| Novel Molecule X (1.2 µM) | MCF-7 | 25.8 | 10.2 | 4.5 |

| Novel Molecule X (2.4 µM) | MCF-7 | 45.1 | 18.7 | 8.2 |

| Staurosporine (1 µM) | MCF-7 | 60.5 | 15.3 | 12.1 |

Cell Cycle Analysis

Novel anticancer agents can exert their effects by arresting the cell cycle at specific phases.[8] Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population.[9]

Experimental Protocol:

-

Cell Treatment: Seed cells and treat with the novel compound as described for the apoptosis assays.

-

Cell Fixation and Staining:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[10]

Data Presentation: Cell Cycle Arrest

| Compound (Concentration) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | A549 | 55.2 | 30.1 | 14.7 |

| Novel Molecule X (5.8 µM) | A549 | 20.5 | 25.3 | 54.2 |

| Novel Molecule X (11.6 µM) | A549 | 10.1 | 15.8 | 74.1 |

| Nocodazole (0.1 µM) | A549 | 12.3 | 18.9 | 68.8 |

Cell Migration and Invasion Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and transwell assays are commonly used to assess these processes in vitro.[11][12]

a) Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells.[11]

Experimental Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluence.[13]

-

Creating the Wound: Create a "scratch" in the cell monolayer using a sterile pipette tip.[13]

-

Treatment and Imaging: Wash with PBS to remove detached cells and add fresh medium containing the novel compound at non-toxic concentrations.[13] Capture images of the scratch at 0 hours and after 24-48 hours.[13]

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.[14]

b) Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix.[13]

Experimental Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a thin layer of Matrigel.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber.

-

Treatment: Add medium containing the novel compound to both the upper and lower chambers. The lower chamber contains a chemoattractant (e.g., 10% FBS).

-

Incubation: Incubate for 24-48 hours.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.[14]

Data Presentation: Inhibition of Migration and Invasion

| Compound (Concentration) | Cell Line | Wound Closure (%) | Invading Cells (Normalized to Control) |

| Vehicle Control | MDA-MB-231 | 95.2 | 1.00 |

| Novel Molecule Y (0.5 µM) | MDA-MB-231 | 40.1 | 0.35 |

| Novel Molecule Y (1.0 µM) | MDA-MB-231 | 15.8 | 0.12 |

II. In Vivo Assessment of Anticancer Activity

In vivo studies are essential to evaluate the efficacy of a novel compound in a more complex biological system.[15] The human tumor xenograft model is a widely used preclinical model.[16]

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice.[16]

Experimental Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[16]

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer the novel small molecule via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor volume (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly (e.g., twice a week).

-

Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or when the mice show signs of toxicity. The tumors are then excised and weighed.

Data Presentation: In Vivo Antitumor Efficacy

| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1520 ± 210 | - | +5.2 |

| Novel Molecule X | 25 mg/kg, daily, p.o. | 850 ± 150 | 44.1 | +2.1 |

| Novel Molecule X | 50 mg/kg, daily, p.o. | 480 ± 95 | 68.4 | -1.5 |

| Cisplatin | 5 mg/kg, q3d, i.p. | 610 ± 110 | 59.9 | -8.7 |

III. Visualizations

Experimental Workflow

Caption: Workflow for assessing the anticancer activity of novel small molecules.

Signaling Pathway Example: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a common target for anticancer drug development.[17][18]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 3. reactionbiology.com [reactionbiology.com]

- 4. towardsdatascience.com [towardsdatascience.com]

- 5. researchgate.net [researchgate.net]

- 6. desthiobiotin-16-utp.com [desthiobiotin-16-utp.com]

- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. Wound healing assay | Abcam [abcam.com]

- 12. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wound Healing Assay and Transwell Assay [bio-protocol.org]

- 14. Wound-Healing and Transwell Assays [bio-protocol.org]

- 15. ijpbs.com [ijpbs.com]

- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]

- 18. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Benzhydrylpiperazine Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Benzhydrylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of applications in biomedical research. Their unique structural scaffold allows for diverse chemical modifications, leading to the development of potent and selective agents targeting various biological pathways. These notes provide an overview of their key applications, supported by experimental data and detailed protocols.

Applications in Oncology Research

Benzhydrylpiperazine derivatives have emerged as promising candidates in cancer research, demonstrating efficacy as inhibitors of several key oncogenic pathways.

Dual COX-2/5-LOX Inhibition

A novel series of benzhydrylpiperazine-based compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are often overexpressed in various cancers and contribute to inflammation-driven tumorigenesis.[1] By simultaneously targeting both pathways, these derivatives can exert potent anti-inflammatory and anti-cancer effects.

Quantitative Data:

| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Cytotoxicity (A549) GI50 (µM) | Cytotoxicity (COLO-205) GI50 (µM) | Cytotoxicity (MIA-PA-CA-2) GI50 (µM) |

| 9d | 0.11 | 7.87 | 8.12 | 7.94 | 8.45 |

| 9g | 0.14 | 9.16 | - | - | - |

| Indomethacin | 0.16 (COX-2) | - | - | - | - |

| Zileuton | - | 14.29 | - | - | - |

| Adriamycin | - | - | 2.45 | 3.12 | 2.89 |

Experimental Protocol: In Vitro COX-2 and 5-LOX Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of benzhydrylpiperazine derivatives against COX-2 and 5-LOX.

Materials:

-

COX-2 and 5-LOX enzymes

-

Arachidonic acid (substrate)

-

Test compounds (benzhydrylpiperazine derivatives)

-

Reference inhibitors (Indomethacin for COX-2, Zileuton for 5-LOX)

-

Assay buffer

-

Detection reagents (e.g., for measuring prostaglandin or leukotriene production)

-

Microplate reader

Procedure:

-

Prepare solutions of test compounds and reference inhibitors at various concentrations.

-

In a microplate, add the enzyme (COX-2 or 5-LOX) and the assay buffer.

-

Add the test compound or reference inhibitor to the respective wells and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a specific duration (e.g., 10 minutes at 37°C).

-

Stop the reaction.

-

Add the detection reagents to measure the amount of product formed (e.g., PGE2 for COX-2, LTB4 for 5-LOX).

-

Read the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]

Signaling Pathway:

Histone Deacetylase (HDAC) Inhibition

Certain benzhydrylpiperazine derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC6.[2][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Quantitative Data:

| Compound | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) |

| 6b | >10 | >10 | 0.186 | >10 |

| 7b | 1.48 | 3.68 | 0.031 | 0.71 |

| 8b | 0.89 | 2.15 | 0.045 | 0.54 |

| 9b | 1.47 | 3.47 | 0.031 | 0.72 |

Experimental Protocol: In Vitro HDAC Inhibition Assay

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 3, 6, 8)

-

Fluorogenic HDAC substrate

-

Assay buffer

-

Developer solution

-

Test compounds

-

Reference inhibitor (e.g., Trichostatin A)

-

Black microplates

Procedure:

-

Prepare serial dilutions of the test compounds.

-

Add the HDAC enzyme, assay buffer, and test compound to the wells of a black microplate.

-

Incubate for a specified time at 37°C.

-

Add the fluorogenic HDAC substrate and incubate for a further period.

-

Stop the reaction by adding the developer solution.

-

Read the fluorescence intensity on a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 values.[3]

Experimental Workflow:

Applications in Neuroscience

Benzhydrylpiperazine derivatives have shown significant potential in neuroscience research, particularly as antagonists for dopamine receptors.

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is implicated in various neurological and psychiatric disorders. Selective antagonists for this receptor are of great interest for therapeutic development.[4][5]

Experimental Protocol: Radioligand Binding Assay for D4 Receptor

Materials:

-

Cell membranes expressing the human dopamine D4 receptor

-

Radioligand (e.g., [3H]spiperone)

-

Test compounds

-

Incubation buffer

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare various concentrations of the test compounds.

-

In a reaction tube, add the cell membranes, radioligand, and either a test compound or buffer (for total binding) or a saturating concentration of a known D4 antagonist (for non-specific binding).

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki values for the test compounds.

Logical Relationship:

Applications in Antimicrobial Research

Benzhydrylpiperazine derivatives have also been investigated for their activity against a range of microbial pathogens.

Antitubercular Activity

Hybrid molecules incorporating the benzhydrylpiperazine scaffold have demonstrated potent activity against Mycobacterium tuberculosis.[6]

Quantitative Data:

| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |

| 7a | 0.78 |

| 7b | 1.56 |

| 7c | 3.12 |

| Isoniazid | 0.05 |

| Rifampicin | 0.1 |

| Ethambutol | 1.56 |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compounds

-

Reference drugs (Isoniazid, Rifampicin, Ethambutol)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Add the M. tuberculosis inoculum to each well.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue reagent to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[6]

Applications in PET Imaging

Radiolabeled benzhydrylpiperazine derivatives are being explored as positron emission tomography (PET) probes for imaging specific receptors in the brain and tumors, such as sigma-2 and metabotropic glutamate receptors.[7][8][9]

Experimental Protocol: In Vitro Autoradiography

Materials:

-

Radiolabeled benzhydrylpiperazine derivative (e.g., [11C]-labeled)

-

Tissue sections (e.g., rat brain slices)

-

Incubation buffer

-

Blocking agents (to determine non-specific binding)

-

Phosphor imaging plates or film

Procedure:

-

Mount the tissue sections on microscope slides.

-

Pre-incubate the slides in buffer.

-

Incubate the slides with the radiolabeled compound in the presence or absence of a blocking agent.

-

Wash the slides to remove unbound radioligand.

-

Dry the slides and expose them to a phosphor imaging plate or film.

-

Analyze the resulting image to determine the distribution and density of the target receptor.[7]

These application notes and protocols provide a starting point for researchers interested in utilizing benzhydrylpiperazine derivatives. The versatility of this chemical scaffold ensures its continued exploration in various fields of drug discovery and biomedical research.

References

- 1. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]